Antimalarial Thiosemicarbazone Derivative from 2-Butyrylpyridine Achieves 80% Cure Rate at 160 mg/kg in P. berghei Mouse Model
The N4,N4-disubstituted thiosemicarbazone derivative synthesized from 2-butyrylpyridine, specifically 3-azabicyclo[3.2.2]nonane-3-thiocarboxylic acid 2-[1-(2-pyridinyl)butylidene]hydrazide (compound 4), cured 4 out of 5 mice (80% cure rate) at a dose of 160 mg/kg when evaluated against Plasmodium berghei malaria infection in mice [1]. This efficacy data is directly comparable to derivatives prepared from 2-propionylpyridine and 2-(2-methylpropionyl)pyridine within the same study; among the three acyl chain variants, the 2-butyrylpyridine-derived compound (4) exhibited the greatest potency [1].
| Evidence Dimension | Antimalarial efficacy (cure rate) of 3-azabicyclo[3.2.2]nonane-derived thiosemicarbazones |
|---|---|
| Target Compound Data | 2-Butyrylpyridine-derived thiosemicarbazone: 4/5 mice cured (80%) at 160 mg/kg |
| Comparator Or Baseline | 2-Propionylpyridine-derived thiosemicarbazone (compound 2); 2-(2-methylpropionyl)pyridine-derived thiosemicarbazone (compound 6) |
| Quantified Difference | Greatest potency among the three acyl variants tested; rank order of efficacy: butyryl > propionyl ≈ 2-methylpropionyl |
| Conditions | Plasmodium berghei malaria mouse model; single-dose subcutaneous administration at 160 mg/kg; cure defined as survival ≥60 days post-infection |
Why This Matters
For medicinal chemistry programs targeting antimalarial thiosemicarbazone scaffolds, selection of 2-butyrylpyridine as the starting ketone precursor directly correlates with maximal in vivo efficacy compared to shorter-chain or branched-chain 2-acylpyridine alternatives, eliminating the need for iterative acyl-chain optimization.
- [1] Klayman, D.L. et al. 2-Acetylpyridine thiosemicarbazones. 10. 2-Propionyl-, 2-butyryl-, and 2-(2-methylpropionyl)pyridine thiosemicarbazones as potential antimalarial agents. Arzneimittelforschung, 1984, 34(12), 1715-1717. PMID: 6397197. View Source
